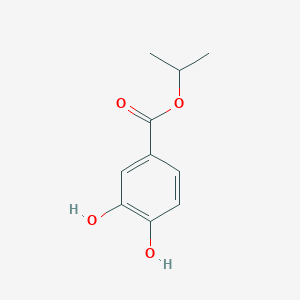

Propan-2-yl 3,4-dihydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl 3,4-dihydroxybenzoate: , also known as isopropyl 3,4-dihydroxybenzoate, is an ester derivative of 3,4-dihydroxybenzoic acid. This compound is characterized by the presence of a propan-2-yl group attached to the carboxyl group of 3,4-dihydroxybenzoic acid. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

3,4-Dihydroxybenzoic acid+IsopropanolH2SO4Propan-2-yl 3,4-dihydroxybenzoate+H2O

Industrial Production Methods: In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Propan-2-yl 3,4-dihydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydroxybenzyl alcohol

Substitution: Various ester or ether derivatives

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant Properties

Research indicates that propan-2-yl 3,4-dihydroxybenzoate exhibits significant antioxidant activity. It can scavenge free radicals due to its hydroxyl groups, which are known to donate hydrogen atoms to reactive species. This property is crucial in mitigating oxidative stress-related conditions .

Anti-inflammatory Effects

Studies have shown that derivatives of dihydroxybenzoic acid may possess anti-inflammatory properties. This compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Its structural similarity to other phenolic compounds suggests potential efficacy in inhibiting bacterial growth, making it valuable in pharmaceutical formulations aimed at combating infections .

Therapeutic Potential

Cancer Research

this compound's ability to modulate cellular pathways related to apoptosis and cell proliferation positions it as a candidate for cancer research. Preliminary studies have indicated that it may inhibit tumor growth through mechanisms involving oxidative stress reduction and apoptosis induction .

Neuroprotective Effects

Given its antioxidant properties, there is growing interest in the neuroprotective potential of this compound. Research suggests that it may protect neuronal cells from oxidative damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Mecanismo De Acción

The mechanism of action of propan-2-yl 3,4-dihydroxybenzoate involves its hydrolysis to release 3,4-dihydroxybenzoic acid. This acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

- Propan-2-yl 2,5-dihydroxybenzoate

- Propan-2-yl 3,5-dihydroxybenzoate

- Propan-2-yl 2,4-dihydroxybenzoate

Comparison: Propan-2-yl 3,4-dihydroxybenzoate is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Actividad Biológica

Propan-2-yl 3,4-dihydroxybenzoate, also known as isopropyl protocatechuate, is an ester derivative of protocatechuic acid. This compound has gained attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of its biological activity based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol. Its structure features a benzoate moiety with hydroxyl groups at the 3 and 4 positions, contributing to its biological activity. The compound's ability to form intramolecular hydrogen bonds enhances its stability and reactivity.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, studies have demonstrated its DPPH radical scavenging ability, which is indicative of its potential as an antioxidant agent .

2. Anti-inflammatory Effects

In vitro studies have illustrated that this compound can inhibit the production of pro-inflammatory cytokines. By modulating inflammatory pathways, this compound shows promise in treating conditions characterized by chronic inflammation .

3. Antimicrobial Properties

this compound has demonstrated antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves disrupting the cell membrane integrity of these microorganisms .

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using different assays including DPPH and ABTS radical scavenging tests. Results showed that the compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid, suggesting its potential application in food preservation and nutraceutical formulations.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels. This indicates its potential utility in managing inflammatory disorders .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

propan-2-yl 3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFUKKJQWVKLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.